molecular formula C11H14S2 B15075126 1,4,5,7-Tetrahydro-3H-2,6-benzodithionin CAS No. 22887-74-7

1,4,5,7-Tetrahydro-3H-2,6-benzodithionin

Cat. No.: B15075126
CAS No.: 22887-74-7
M. Wt: 210.4 g/mol
InChI Key: DMFMYCCQCSQPRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,7-Tetrahydro-3H-2,6-benzodithionin typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a dithiol with a suitable dihalide in the presence of a base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,4,5,7-Tetrahydro-3H-2,6-benzodithionin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1,4,5,7-Tetrahydro-3H-2,6-benzodithionin has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding sulfur-containing compounds’ roles in biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,4,5,7-Tetrahydro-3H-2,6-benzodithionin exerts its effects involves its interaction with molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The pathways involved often include redox reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Similar Compounds

  • 4A,9,10,10A-Tetrahydro-2,4 (1H,3H)-Phenanthrenedione
  • 6,6-Dimethyl-3,4,5,6-Tetrahydro-1 (2H)-Pentalenone
  • 4-(1,4,5,6-Tetrahydro-2-Pyrimidinyl)Phenol
  • Diethyl 6,7-Dicyano-1,4,5,8-Tetrahydro-2,3-Naphthalenedicarboxylate
  • Tetramethyl 1,4,5,8-Tetrahydro-2,3,6,7-Naphthalenetetracarboxylate
  • Tetraethyl 1,4,5,8-Tetrahydro-2,3,6,7-Naphthalenetetracarboxylate

Uniqueness

1,4,5,7-Tetrahydro-3H-2,6-benzodithionin is unique due to its dual sulfur-containing rings, which impart distinct chemical reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications .

Properties

CAS No.

22887-74-7

Molecular Formula

C11H14S2

Molecular Weight

210.4 g/mol

IUPAC Name

3,4,5,7-tetrahydro-1H-2,6-benzodithionine

InChI

InChI=1S/C11H14S2/c1-2-5-11-9-13-7-3-6-12-8-10(11)4-1/h1-2,4-5H,3,6-9H2

InChI Key

DMFMYCCQCSQPRQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=CC=CC=C2CSC1

Origin of Product

United States

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